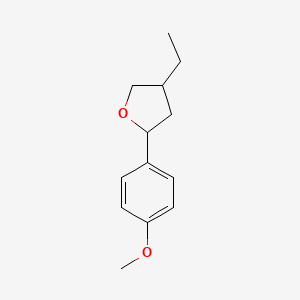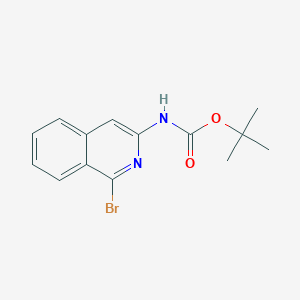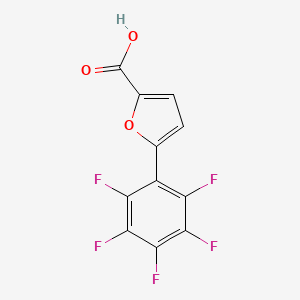
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid is a fluorinated aromatic compound that features a furan ring attached to a pentafluorophenyl group. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with furan derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by oxidation to form the desired furoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the furan ring to a dihydrofuran derivative.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
Applications De Recherche Scientifique
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The furan ring can also participate in electron transfer reactions, contributing to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-2-furoic acid is unique due to the presence of both a highly fluorinated aromatic ring and a furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C11H3F5O3 |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H3F5O3/c12-6-5(3-1-2-4(19-3)11(17)18)7(13)9(15)10(16)8(6)14/h1-2H,(H,17,18) |
Clé InChI |
NNRULCUFPWJUIU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


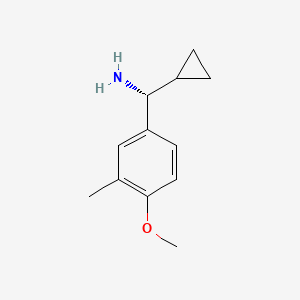
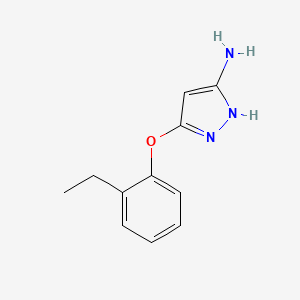
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
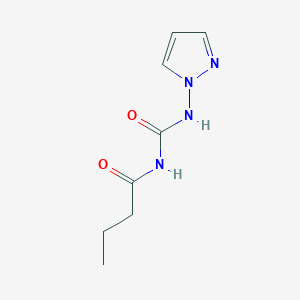
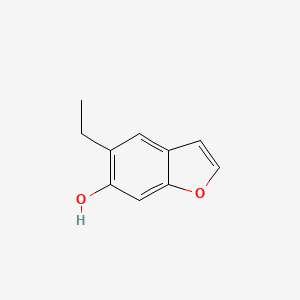
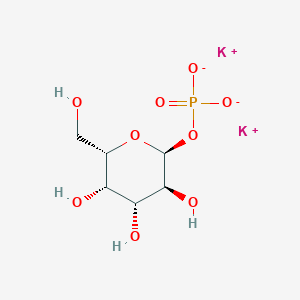
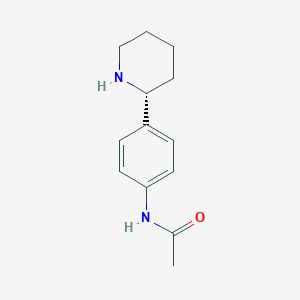
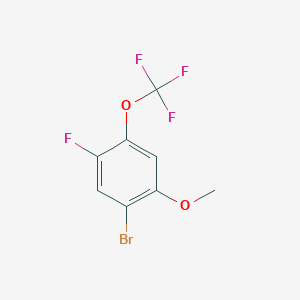
![1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15206659.png)
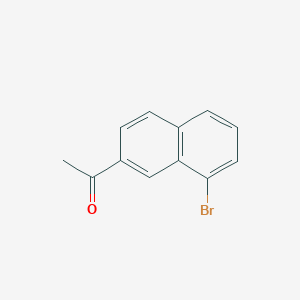
![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)
